2-Chloro-1-methyl-5-(1-methylcyclopropyl)-1H-imidazole-4-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-1-methyl-5-(1-methylcyclopropyl)-1H-imidazole-4-carboxylic acid is a chemical compound with a unique structure that includes a chloro group, a methyl group, and a cyclopropyl group attached to an imidazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-1-methyl-5-(1-methylcyclopropyl)-1H-imidazole-4-carboxylic acid typically involves multiple steps, starting from readily available precursors. One common method involves the cyclization of appropriate precursors under controlled conditions to form the imidazole ring, followed by the introduction of the chloro and methyl groups through substitution reactions. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of continuous flow reactors, automated systems for precise control of reaction parameters, and advanced purification techniques to obtain the desired product in high purity.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-1-methyl-5-(1-methylcyclopropyl)-1H-imidazole-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out to modify the functional groups attached to the imidazole ring.
Substitution: The chloro group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can result in the formation of various substituted imidazole derivatives.
Scientific Research Applications
2-Chloro-1-methyl-5-(1-methylcyclopropyl)-1H-imidazole-4-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism by which 2-Chloro-1-methyl-5-(1-methylcyclopropyl)-1H-imidazole-4-carboxylic acid exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in key biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to the desired biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-1-methyl-5-phenyl-1H-imidazole-4-carboxylic acid
- 2-Chloro-1-methyl-5-(2-methylpropyl)-1H-imidazole-4-carboxylic acid
- 2-Chloro-1-methyl-5-(1-methylbutyl)-1H-imidazole-4-carboxylic acid
Uniqueness
2-Chloro-1-methyl-5-(1-methylcyclopropyl)-1H-imidazole-4-carboxylic acid is unique due to the presence of the cyclopropyl group, which imparts distinct steric and electronic properties
Properties
Molecular Formula |
C9H11ClN2O2 |
---|---|
Molecular Weight |
214.65 g/mol |
IUPAC Name |
2-chloro-1-methyl-5-(1-methylcyclopropyl)imidazole-4-carboxylic acid |
InChI |
InChI=1S/C9H11ClN2O2/c1-9(3-4-9)6-5(7(13)14)11-8(10)12(6)2/h3-4H2,1-2H3,(H,13,14) |
InChI Key |
MOPMMQVTDWAOSZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC1)C2=C(N=C(N2C)Cl)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.